Physicochemical Properties of 3-((Trifluoromethyl)thio)pyrazin-2-amine: A Technical Guide
Physicochemical Properties of 3-((Trifluoromethyl)thio)pyrazin-2-amine: A Technical Guide
Executive Summary
This technical guide provides a definitive physicochemical profile of 3-((Trifluoromethyl)thio)pyrazin-2-amine , a specialized heterocyclic intermediate increasingly utilized in modern drug discovery. Distinguished by the presence of the trifluoromethylthio (–SCF₃) group—often termed a "super-lipophilic" substituent—this scaffold offers a unique balance of electronic deactivation and lipophilic enhancement.
The –SCF₃ moiety imparts high lipophilicity (Hansch
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule comprises a pyrazine ring substituted at the 2-position with a primary amine and at the 3-position with a trifluoromethylthio group. This ortho-substitution pattern creates a specific electronic push-pull system, reducing the basicity of the pyrazine nitrogens while enhancing the acidity of the amine protons compared to the non-fluorinated parent.
| Property | Data |
| IUPAC Name | 3-((Trifluoromethyl)thio)pyrazin-2-amine |
| Molecular Formula | C₅H₄F₃N₃S |
| Molecular Weight | 195.17 g/mol |
| CAS Number | Not widely listed as commodity; Custom Synthesis |
| SMILES | NC1=NC=CN=C1SC(F)(F)F |
| Key Moiety | Trifluoromethylthio (–SCF₃) |
Electronic Distribution
The pyrazine ring is inherently electron-deficient (
Physicochemical Profile
The following data aggregates predicted values based on robust QSAR models and experimental analogs (e.g., 3-(trifluoromethyl)pyrazin-2-amine).
Quantitative Data Summary
| Parameter | Value (Est./Calc.) | Description & Significance |
| LogP (Octanol/Water) | 1.1 ± 0.3 | Significantly higher than 2-aminopyrazine (-0.7). The –SCF₃ group adds ~1.5–1.8 log units, pushing the molecule into an optimal lipophilic range for membrane permeability. |
| pKa (Conjugate Acid) | ~1.5 – 2.0 | The basicity of the pyrazine N-1 is drastically reduced from 2-aminopyrazine (pKa ~3.0) due to the electron-withdrawing –SCF₃ group. |
| pKa (Acidic NH) | ~13.5 | The amine protons are weakly acidic, slightly enhanced by the EWG effect. |
| Polar Surface Area (PSA) | 52.0 Ų | Derived from Pyrazine Ns (~26) + Amine (~26). The –SCF₃ group is hydrophobic and contributes negligibly to PSA. |
| Melting Point | 85 – 95 °C | Estimated. Lower than the bromo-analog due to the disruption of crystal packing by the bulky, rotating –CF₃ group. |
| Solubility (Water) | Low (< 1 mg/mL) | Reduced aqueous solubility compared to the parent amine due to the lipophilic fluorinated tail. |
| Solubility (Organic) | High | Soluble in DMSO, MeOH, DCM, and Ethyl Acetate. |
The "Super-Lipophilic" Effect
The trifluoromethylthio group is a critical tool in bioisosteric replacement. Unlike the trifluoromethyl group (–CF₃,
Synthesis & Impurity Profile
To ensure high-quality physicochemical data, the compound must be synthesized with high regioselectivity. The most robust "self-validating" protocol involves the transition-metal-mediated trifluoromethylthiolation of a halopyrazine precursor.
Synthesis Pathway (DOT Diagram)
Figure 1: Ag-mediated nucleophilic trifluoromethylthiolation pathway. High purity requires inert atmosphere to prevent disulfide dimerization.
Critical Impurities
-
Starting Material (Bromide): Unreacted 3-bromo-2-aminopyrazine.
-
Hydrolysis Product: 3-hydroxypyrazin-2-amine (if moisture is present).
-
Disulfide Dimer: Resulting from the oxidation of the -SCF3 moiety or radical coupling.
Experimental Protocols
The following protocols are designed to validate the physicochemical properties described above. These are "self-validating" workflows where control standards ensure accuracy.
Protocol A: Determination of LogP via HPLC (Shake-Flask Surrogate)
Standard Shake-Flask is slow; this RP-HPLC method correlates retention time (
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Reference Standards: Pyrazine (LogP -0.2), Toluene (LogP 2.7), Naphthalene (LogP 3.3).
Workflow:
-
Column Selection: Use a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) to maximize hydrophobic interaction.
-
Calibration: Inject the reference standards and plot
vs. Literature LogP.-
Calculate capacity factor
, where is the dead time (uracil injection).
-
-
Sample Injection: Inject 10 µL of 3-((Trifluoromethyl)thio)pyrazin-2-amine (1 mg/mL in MeOH).
-
Calculation: Interpolate the LogP of the target from the calibration curve.
-
Validation Check: The
of the calibration curve must be > 0.98.
Protocol B: pKa Determination via Spectrophotometric Titration
Due to low solubility in pure water, a cosolvent method is required.
Workflow:
-
Preparation: Dissolve compound in 30% MeOH/Water to achieve 50 µM concentration.
-
Titration: Adjust pH from 1.0 to 10.0 using HCl and NaOH.
-
Detection: Monitor UV absorbance at
(likely ~240-260 nm and ~320 nm). -
Analysis: Plot Absorbance vs. pH. The inflection point represents the apparent pKa (
). -
Correction: Extrapolate to 0% MeOH using the Yasuda-Shedlovsky equation to find aqueous pKa.
Biological & Drug Design Implications[1][7]
The physicochemical profile of 3-((Trifluoromethyl)thio)pyrazin-2-amine dictates its utility in drug design.
Membrane Permeability
The combination of a polar head (2-amino pyrazine) and a lipophilic tail (–SCF₃) creates an amphiphilic vector.
-
CNS Penetration: The LogP ~1.1 and low MW (<200) suggest excellent passive diffusion across the BBB.
-
P-gp Efflux: The –SCF₃ group can sometimes trigger P-gp efflux; permeability assays (e.g., Caco-2) are recommended early.
Metabolic Stability
The –SCF₃ group blocks metabolic oxidation at the 3-position. However, the 5 and 6 positions of the pyrazine ring remain susceptible to oxidation by aldehyde oxidase (AO) or cytochrome P450s.
Structure-Property Relationship (DOT Diagram)
Figure 2: Structure-Property Relationships (SPR) driving the utility of the scaffold in drug design.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for parameters of –SCF₃ vs –CF₃).
-
Xu, X.-H., Matsuzaki, K., & Shibata, N. (2015). "Synthetic methods for compounds having CF3–S units on carbon: selective formation of the C–S bond." Chemical Reviews, 115(2), 731-764. Link
- Leroux, F., et al. (2005). "The Trifluoromethylthio Group in Organic Synthesis." Synlett, 2005(18), 2851-2856. (Mechanistic grounding for AgSCF3 usage).
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
PubChem Compound Summary. (2023). "2-Aminopyrazine" (Parent scaffold data).[2][3][4] National Center for Biotechnology Information. Link
Sources
- 1. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 3. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
